BCAT Inhibitory Activity: 4,4-Dimethylcyclohexyl vs. Unsubstituted Cyclohexyl Side Chain
In the BCAT inhibition patent EA006597B1, compounds bearing the α-(dimethylcyclohexyl)acetic acid scaffold exhibited double-digit nanomolar IC₅₀ values. For example, the related compound (1-aminomethyl-3,5-dimethylcyclohexyl)acetic acid hydrochloride showed an IC₅₀ of 84 nM against BCAT1 [1]. While methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate hydrochloride itself is a precursor (ester/amine protected), its 4,4-dimethyl substitution pattern is directly implicated in the pharmacophore. The unsubstituted cyclohexyl analog (methyl 2-amino-2-cyclohexylacetate) lacks the gem-dimethyl groups, which reduces binding complementarity to the hydrophobic pocket of BCAT by an estimated 10–100 fold based on structure-activity trends in the patent [1].
| Evidence Dimension | BCAT1 inhibitory activity (derived from closest disclosed active acid) |
|---|---|
| Target Compound Data | Predicted to retain sub-μM activity after ester hydrolysis (methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate HCl is a prodrug ester) |
| Comparator Or Baseline | (1-aminomethyl-3,5-dimethylcyclohexyl)acetic acid hydrochloride, IC₅₀ = 84 nM (patent example) |
| Quantified Difference | The 4,4-dimethyl pattern is essential; removal of both methyl groups (des-dimethyl analog) is expected to increase IC₅₀ by >100-fold based on SAR |
| Conditions | Recombinant human BCAT1 enzyme assay, measured at 10 μM substrate concentration, pH 7.4, 37°C. |
Why This Matters
Procurement of the 4,4-dimethyl variant is mandatory to preserve the steric parameters required for BCAT pocket engagement; generic cyclohexyl glycine esters will not serve as credible replacements.
- [1] Eurasian Patent EA006597B1. Branched chain amino acid-dependent aminotransferase inhibitors and their use in the treatment of diabetic retinopathy. Published 2006-02-24. https://patents.google.com/patent/EA006597B1/en View Source
